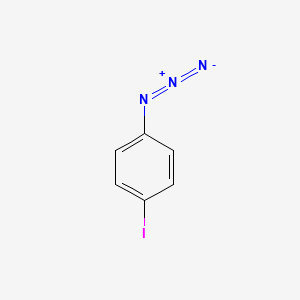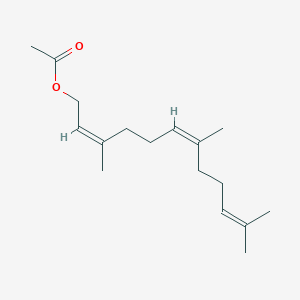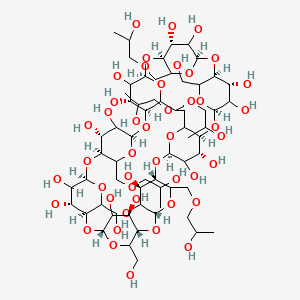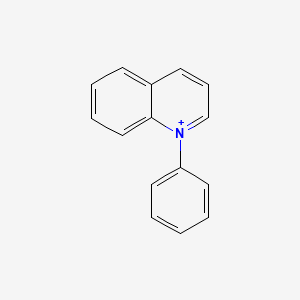
1-Azido-4-iodobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azidoiodinanes, closely related to 1-azido-4-iodobenzene, involves the reaction of benziodoxoles with trimethylsilyl azide to form stable, crystalline compounds. Single-crystal X-ray analysis reveals a distorted T-shaped geometry typical of hypervalent iodine compounds (Zhdankin et al., 1996). Additionally, iodobenzene-catalyzed synthesis presents a practical method for generating α-azidoketones from aryl ketones, suggesting a pathway for synthesizing azido-substituted benzene derivatives (Chang et al., 2010).
Molecular Structure Analysis
The molecular structure of azidoiodinanes, including compounds similar to this compound, showcases a hypervalent iodine distorted T-shaped geometry. The bond lengths to the iodine atom are indicative of single covalent bonds common in organic derivatives of polyvalent iodine, with a geometry similar to that of monomeric iodine azide in gas phase (Zhdankin et al., 1996).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, notably in the synthesis of nitrogen-rich compounds for energetic materials. The direct α-azidonation of tetramethyltetrazene illustrates the compound's role in introducing azido groups, optimized for forming nitrogen-rich derivatives (Gilloux et al., 2014). Moreover, the iodobenzene-catalyzed synthesis of oxabicyclo compounds through C-C and C-O bond formation highlights the reactivity of the iodo group in facilitating complex molecular constructions (Ngatimin et al., 2013).
Physical Properties Analysis
The physical properties of 1,4-diiodobenzene, a compound structurally similar to this compound, have been studied in detail, providing insights into the characteristics of the azidoiodobenzene compound. The crystal structure analysis at 293 K reveals orthorhombic symmetry, with specific C-I and C-C bond lengths and angles, suggesting a slight deviation from planarity indicative of the steric effects present in halogenated benzenes (Hinchliffe et al., 1985).
Wissenschaftliche Forschungsanwendungen
Photoactive Covalent Labeling
- Application : Covalently labeling the fatty acyl chains of phospholipids and membrane proteins in biological membranes from within the lipid core.
- Study Details : Demonstrated the ability of 1-Azido-4-iodobenzene to reach the liquid hydrocarbon-like core of liposomes and sarcoplasmic reticulum membranes, covalently labeling membrane components upon photoactivation (Klip & Gitler, 1974).
Synthesis of Nitrogen-Containing Heterocycles
- Application : Synthesis of nitrogen-containing heterocycles, potential as corrosion inhibitors for steel.
- Study Details : Utilized in the synthesis of 1,2,3-triazole derivatives from azidomethylbenzenes, showing potential in inhibiting acidic corrosion of steels (Negrón-Silva et al., 2013).
Protein Labeling in Biological Studies
- Application : Labeling proteins for biological studies, such as in the study of erythrocyte membranes.
- Study Details : Used for labeling the major band-3 polypeptide in human erythrocyte membranes, aiding in understanding the intramembranous domains (Wells & Findlay, 1980).
Investigation of Opsin Modification
- Application : Investigating modifications of opsin, a light-sensitive protein found in photoreceptor cells.
- Study Details : Employed to modify ovine opsin in photoreceptor disc membranes, contributing to understanding the chromophore-attachment domain (Davison & Findlay, 1986).
Palladium-Catalyzed Arylation in Organic Chemistry
- Application : In organic synthesis, particularly in palladium-catalyzed arylations.
- Study Details : Demonstrated its use in the palladium-catalyzed arylation of azole compounds, contributing to organic synthesis methods (Pivsa-Art et al., 1998).
Carbonylative Synthesis in Organic Chemistry
- Application : Used in carbonylative synthesis procedures.
- Study Details : Facilitated the synthesis of 2-aminobenzoxazinone derivatives, highlighting its role in palladium-catalyzed carbonylative synthesis (Zhang et al., 2019).
Safety and Hazards
This chemical is considered hazardous. It’s combustible and harmful if swallowed or inhaled . It’s recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .
Wirkmechanismus
Target of Action
The primary target of 1-Azido-4-iodobenzene is opsin , a protein found in photoreceptor cells of the retina . Opsin plays a crucial role in the visual process, as it binds to a chromophore to form a photosensitive pigment, rhodopsin, which absorbs light and initiates a chemical reaction that sends a signal to the brain .
Mode of Action
This compound acts as a hydrophobic photosensitive probe . It partitions preferentially into photoreceptor disc membranes and, upon ultraviolet (UV) irradiation, becomes covalently bound to opsin and phospholipid . This binding is linearly related to the concentration of this compound .
Biochemical Pathways
The action of this compound affects the visual transduction pathway . By binding to opsin, it modifies the protein’s structure and potentially its function, which could alter the process of converting light into electrical signals in the retina .
Pharmacokinetics
Given its hydrophobic nature and its ability to bind to proteins upon uv irradiation , it can be inferred that these characteristics may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The covalent binding of this compound to opsin and phospholipid upon UV irradiation results in the modification of these molecules . This could potentially alter the function of opsin and disrupt the normal visual process .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . UV irradiation is necessary for the compound to bind to its targets . Additionally, the compound is typically stored at low temperatures (−20°C) to maintain its stability .
Biochemische Analyse
Biochemical Properties
1-Azido-4-iodobenzene plays a significant role in biochemical reactions, particularly in the field of photochemistry and photobiology. It acts as a photosensitive probe that can be used to study the interactions of proteins and other biomolecules. Upon exposure to ultraviolet light, this compound can form covalent bonds with nearby biomolecules, such as proteins and phospholipids. This property makes it useful for labeling and identifying specific proteins and studying their interactions within biological membranes .
Cellular Effects
This compound has been shown to influence various cellular processes. In photoreceptor cells, it can partition into photoreceptor disc membranes and, upon UV irradiation, become covalently bound to opsin and phospholipids . This interaction can affect cell signaling pathways and gene expression by modifying the activity of opsin, a key protein involved in the visual signal transduction pathway. Additionally, this compound can impact cellular metabolism by altering the function of membrane-bound enzymes and transporters.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules upon UV irradiationThe azido group in this compound can react with nucleophilic amino acid residues, such as lysine and cysteine, in proteins, leading to the formation of stable covalent adducts . This mechanism is useful for identifying protein-protein interactions and mapping the binding sites of small molecules on proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (e.g., -20°C) and protected from light . Prolonged exposure to light and higher temperatures can lead to its degradation, reducing its effectiveness in biochemical experiments. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in photoreceptor cells, where it can permanently modify the activity of opsin and other membrane proteins.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can be used to selectively label and study specific proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular membranes and inhibition of essential enzymes. These adverse effects highlight the importance of carefully controlling the dosage when using this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a photoaffinity probe. The compound can be metabolized by enzymes that process azido and iodine-containing compounds These metabolic pathways can lead to the formation of reactive intermediates that can further interact with biomolecules, affecting metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its hydrophobic nature. The compound can readily partition into lipid membranes, where it can interact with membrane-bound proteins and phospholipids . Transporters and binding proteins may also facilitate the movement of this compound within cells, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is primarily within lipid membranes, particularly in photoreceptor disc membranes . The compound’s hydrophobic nature allows it to integrate into these membranes, where it can interact with membrane proteins and phospholipids. Post-translational modifications, such as phosphorylation, may also influence the targeting and activity of this compound within specific cellular compartments.
Eigenschaften
IUPAC Name |
1-azido-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOKWWVZXVTOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201951 | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53694-87-4 | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053694874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-(1H-indol-3-yl)-2-[[2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]propanoic acid](/img/structure/B1225584.png)
![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B1225585.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B1225590.png)

![2-[5-(4-Chlorophenyl)-1,3,5-dithiazinan-2-ylidene]-2-diethoxyphosphorylacetonitrile](/img/structure/B1225594.png)
![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B1225599.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B1225602.png)

![2-Benzoylimino-1-(2-furanylmethyl)-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225606.png)
